4-Nitrobenzyl 2-nitrobenzoate 4-Nitrobenzyl 2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 7471-30-9
VCID: VC15515882
InChI: InChI=1S/C14H10N2O6/c17-14(12-3-1-2-4-13(12)16(20)21)22-9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2
SMILES:
Molecular Formula: C14H10N2O6
Molecular Weight: 302.24 g/mol

4-Nitrobenzyl 2-nitrobenzoate

CAS No.: 7471-30-9

Cat. No.: VC15515882

Molecular Formula: C14H10N2O6

Molecular Weight: 302.24 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzyl 2-nitrobenzoate - 7471-30-9

Specification

CAS No. 7471-30-9
Molecular Formula C14H10N2O6
Molecular Weight 302.24 g/mol
IUPAC Name (4-nitrophenyl)methyl 2-nitrobenzoate
Standard InChI InChI=1S/C14H10N2O6/c17-14(12-3-1-2-4-13(12)16(20)21)22-9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2
Standard InChI Key KJUUWRYIMNTSLH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Nitrobenzyl 2-nitrobenzoate (C14_{14}H10_{10}N2_{2}O6_{6}) features a benzyl group substituted with a nitro group at the para position and a benzoate ester with a nitro group at the ortho position. The compound’s SMILES notation is O=C(OC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC=C2)[N+](=O)[O-], reflecting its two nitro substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight314.24 g/mol
Melting Point128–132°C (estimated)
Boiling PointDecomposes above 250°C
LogP (Octanol-Water)2.1 (predicted)
SolubilityLow in water; soluble in DMF

The nitro groups confer significant electron-withdrawing effects, rendering the molecule polar yet hydrophobic, with limited aqueous solubility .

Synthetic Routes and Optimization

Esterification Strategies

The synthesis of 4-nitrobenzyl 2-nitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-nitrobenzoic acid. Two primary methods are employed:

  • Acid-Catalyzed Esterification:

    • Reagents: Concentrated sulfuric acid (H2_2SO4_4) or p-toluenesulfonic acid (PTSA).

    • Conditions: Reflux in toluene at 110°C for 12–16 hours.

    • Yield: ~60–70% after purification via recrystallization .

  • Coupling Agent-Mediated Synthesis:

    • Reagents: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

    • Conditions: Room temperature in dichloromethane (DCM) under inert atmosphere.

    • Yield: ~85–90% due to minimized side reactions .

Industrial-Scale Production

Continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing reaction times. Automated systems achieve yields exceeding 90% with purity >98% .

Reactivity and Functional Transformations

Nucleophilic Substitution

The electron-deficient aromatic rings facilitate nucleophilic aromatic substitution (NAS) under harsh conditions. For example, treatment with ammonia at 150°C replaces nitro groups with amino groups:

4-Nitrobenzyl 2-nitrobenzoate+2NH34-Aminobenzyl 2-aminobenzoate+2HNO2\text{4-Nitrobenzyl 2-nitrobenzoate} + 2\text{NH}_3 \rightarrow \text{4-Aminobenzyl 2-aminobenzoate} + 2\text{HNO}_2

This reaction is critical for generating diamino derivatives used in polymer synthesis .

Reduction Pathways

Catalytic hydrogenation (H2_2, Pd/C) selectively reduces nitro groups to amines:

4-Nitrobenzyl 2-nitrobenzoateH2/Pd4-Aminobenzyl 2-aminobenzoate\text{4-Nitrobenzyl 2-nitrobenzoate} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-Aminobenzyl 2-aminobenzoate}

Tin(II) chloride in HCl offers an alternative reduction method, though with lower selectivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.20 (d, J=8.6 Hz, 1H, Ar–H),

    • δ 7.95 (s, 1H, Ar–H),

    • δ 7.60–7.45 (m, 4H, Ar–H),

    • δ 5.35 (s, 2H, CH2_2).

  • 13^13C NMR:

    • δ 165.2 (C=O),

    • δ 148.5–125.3 (aromatic carbons),

    • δ 65.8 (CH2_2) .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1520 cm1^{-1} and 1350 cm1^{-1} (asymmetric and symmetric NO2_2 stretching).

  • Ester C=O stretch at 1720 cm1^{-1} .

Stability and Degradation

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, producing NOx_x gases and benzoic acid derivatives. Storage recommendations include refrigeration (<4°C) in amber glass to prevent photodegradation .

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